3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid
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Overview
Description
3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid is a heterocyclic compound that combines the structural features of indoline and triazole. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while triazole is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of indoline derivatives with triazole precursors under specific conditions. For example, the reaction of indoline-5-carboxylic acid with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-1,2,4-Triazole-3-carboxylic acid: A triazole derivative with similar chemical properties.
Uniqueness
3-(1H-1,2,4-Triazol-3-yl)indoline-5-carboxylic acid is unique due to its combined indoline and triazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10N4O2 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c16-11(17)6-1-2-9-7(3-6)8(4-12-9)10-13-5-14-15-10/h1-3,5,8,12H,4H2,(H,16,17)(H,13,14,15) |
InChI Key |
BXBKNJRGZUOXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)C(=O)O)C3=NC=NN3 |
Origin of Product |
United States |
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